5-Bromo-6-(((4-chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole
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Overview
Description
5-Bromo-6-(((4-chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole is a heterocyclic compound that contains both imidazole and thiazole rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, materials science, and organic synthesis. The presence of bromine and chlorine atoms, along with the thioether linkage, contributes to its unique chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-(((4-chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the cyclization of an appropriate precursor, such as an α-haloketone and an aldehyde, in the presence of ammonia or an amine.
Formation of the Thiazole Ring: The thiazole ring can be formed by the reaction of a thioamide with an α-haloketone or α-haloester.
Coupling of the Imidazole and Thiazole Rings: The imidazole and thiazole rings are then coupled through a thioether linkage, typically using a thiol and a halogenated precursor under basic conditions.
Bromination: The final step involves the bromination of the imidazole-thiazole compound using a brominating agent such as N-bromosuccinimide (NBS) in the presence of a suitable solvent like dichloromethane.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the bromine or chlorine atoms, leading to debromination or dechlorination.
Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles like sodium azide (NaN3) or potassium thiocyanate (KSCN) can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Debrominated or dechlorinated derivatives.
Substitution: Various substituted imidazo[2,1-b]thiazole derivatives.
Scientific Research Applications
5-Bromo-6-(((4-chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole has a wide range of applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial, anticancer, and anti-inflammatory agent due to its unique structure and reactivity.
Materials Science: The compound is explored for use in the development of novel materials, including organic semiconductors and light-emitting diodes (LEDs).
Organic Synthesis: It serves as a valuable intermediate in the synthesis of more complex heterocyclic compounds and natural product analogs.
Mechanism of Action
The mechanism of action of 5-Bromo-6-(((4-chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole depends on its specific application. In medicinal chemistry, it may interact with various molecular targets, such as enzymes or receptors, through its bromine and chlorine atoms, which can form halogen bonds. The thioether linkage and heterocyclic rings contribute to its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
- 5-Bromo-6-(((4-fluorophenyl)thio)methyl)imidazo[2,1-b]thiazole
- 5-Bromo-6-(((4-methylphenyl)thio)methyl)imidazo[2,1-b]thiazole
- 5-Bromo-6-(((4-nitrophenyl)thio)methyl)imidazo[2,1-b]thiazole
Uniqueness
5-Bromo-6-(((4-chlorophenyl)thio)methyl)imidazo[2,1-b]thiazole is unique due to the presence of both bromine and chlorine atoms, which enhance its reactivity and potential for forming halogen bonds. The thioether linkage also contributes to its distinct chemical properties, making it a valuable compound for various applications.
Properties
IUPAC Name |
5-bromo-6-[(4-chlorophenyl)sulfanylmethyl]imidazo[2,1-b][1,3]thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8BrClN2S2/c13-11-10(15-12-16(11)5-6-17-12)7-18-9-3-1-8(14)2-4-9/h1-6H,7H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XIKSXPSGEQGLRX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1SCC2=C(N3C=CSC3=N2)Br)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8BrClN2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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